molecular formula C20H24N2O2 B2852767 N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide CAS No. 898507-84-1

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide

Cat. No.: B2852767
CAS No.: 898507-84-1
M. Wt: 324.424
InChI Key: KDCARWXUWQUQFD-UHFFFAOYSA-N
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Description

Benzamides are a class of organic compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including medicinal chemistry .


Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines . This process involves the direct condensation of carboxylic acids and amines in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure would depend on the specific substituents attached to the benzene ring and the amide group.


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including acylation and condensation reactions . The exact reactions would depend on the specific substituents present in the benzamide molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzamides, these properties can include molecular weight, solubility, melting point, and boiling point .

Mechanism of Action

Target of Action

The primary target of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide is human glucokinase (GK) . Glucokinase is a key enzyme in the regulation of carbohydrate metabolism and plays a significant role in glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of glucokinase, this activation results in an increased catalytic action . The compound’s interaction with glucokinase has been supported by molecular docking investigations, which predict bonding interactions with the residues in the allosteric site of the glucokinase protein .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway . Glucokinase catalyzes the first step in glycolysis, the conversion of glucose to glucose-6-phosphate. This step is critical for controlling the rate of glucose metabolism. Enhanced glucokinase activity results in increased glycolysis, leading to a decrease in blood glucose levels .

Result of Action

The activation of glucokinase by this compound leads to a significant hypoglycemic effect . By increasing the catalytic action of glucokinase, the compound enhances glucose metabolism, leading to a reduction in blood glucose levels. This makes it a potential therapeutic agent for the treatment of type-2 diabetes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on benzamides could include further exploration of their therapeutic potential, as well as the development of new synthesis methods .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-9-17(10-8-16)19(22-11-13-24-14-12-22)15-21-20(23)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCARWXUWQUQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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